molecular formula C11H11BrF2O2 B13543083 Tert-butyl2-bromo-3,4-difluorobenzoate

Tert-butyl2-bromo-3,4-difluorobenzoate

Cat. No.: B13543083
M. Wt: 293.10 g/mol
InChI Key: CODMBJQAGYKMKT-UHFFFAOYSA-N
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Description

Tert-butyl2-bromo-3,4-difluorobenzoate is a chemical compound with the molecular formula C11H11BrF2O2 and a molecular weight of 293.1046 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-bromo-3,4-difluorobenzoate typically involves the esterification of 2-bromo-3,4-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:

2-bromo-3,4-difluorobenzoic acid+tert-butyl alcoholacid catalystThis compound+water\text{2-bromo-3,4-difluorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-bromo-3,4-difluorobenzoic acid+tert-butyl alcoholacid catalyst​this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-bromo-3,4-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.

    Oxidation: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoate esters.

    Reduction: Formation of 2-bromo-3,4-difluorobenzoic acid.

    Oxidation: Formation of 2-bromo-3,4-difluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Tert-butyl2-bromo-3,4-difluorobenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl2-bromo-3,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-bromo-4,5-difluorobenzoate
  • Tert-butyl 3-bromo-2,4-difluorobenzoate
  • Tert-butyl 4-bromo-2,6-difluorobenzoate

Uniqueness

Tert-butyl2-bromo-3,4-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms in the 3 and 4 positions, respectively, influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11BrF2O2

Molecular Weight

293.10 g/mol

IUPAC Name

tert-butyl 2-bromo-3,4-difluorobenzoate

InChI

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-5-7(13)9(14)8(6)12/h4-5H,1-3H3

InChI Key

CODMBJQAGYKMKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)F)F)Br

Origin of Product

United States

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